Regrelor disodium is derived from the chemical structure of adenosine and is categorized under purinergic agents, which influence the synthesis, storage, uptake, metabolism, or release of purinergic transmitters. This classification highlights its role in pharmacological interventions targeting purinergic signaling pathways, particularly in relation to platelet aggregation and cardiovascular health .
The synthesis of regrelor disodium involves several key steps, primarily focusing on the modification of precursor compounds to achieve the desired disodium salt form. The synthesis typically includes:
Specific methodologies may vary based on the desired yield and purity of the final product. Notably, advancements in synthetic techniques have allowed for more efficient production methods that minimize exposure to cytotoxic compounds .
The molecular structure of regrelor disodium can be represented by its chemical formula, which includes two sodium ions associated with the core structure derived from adenosine. The compound's three-dimensional conformation is crucial for its interaction with purinergic receptors.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often utilized to confirm the structure and purity of regrelor disodium during synthesis .
Regrelor disodium participates in various chemical reactions that are significant for its pharmacological activity:
These reactions are influenced by factors such as pH, temperature, and the presence of other biochemical agents .
The mechanism of action of regrelor disodium primarily revolves around its interaction with purinergic receptors:
This mechanism underscores regrelor's potential utility in managing conditions where platelet aggregation poses a risk, such as during surgical procedures or in patients with coronary artery disease .
Regrelor disodium exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into these properties .
Regrelor disodium has several scientific applications primarily focused on cardiovascular health:
The ongoing research into regrelor disodium highlights its potential as a valuable therapeutic agent in clinical settings involving cardiovascular interventions .
The development of P2Y12 receptor antagonists revolutionized antiplatelet therapy by targeting adenosine diphosphate (ADP)-mediated platelet activation—a central pathway in arterial thrombosis. Early agents like ticlopidine (first-generation) and clopidogrel (second-generation) irreversibly inhibited the P2Y12 receptor but faced limitations due to pharmacogenomic variability, slow onset of action, and inconsistent platelet inhibition. Clopidogrel, a prodrug, requires hepatic bioactivation via cytochrome P450 (CYP2C19), and patients with loss-of-function alleles (2, *3) exhibit reduced active metabolite generation and higher thrombotic risk [7]. Third-generation agents (prasugrel, ticagrelor) improved potency and onset but introduced new challenges: prasugrel increased bleeding risk, while ticagrelor caused dyspnea and required twice-daily dosing [7]. This therapeutic gap underscored the need for *reversible, predictable, and rapidly acting P2Y12 inhibitors.
Table 1: Evolution of P2Y12 Receptor Antagonists
Generation | Agents | Mechanism | Key Limitations |
---|---|---|---|
First | Ticlopidine | Irreversible antagonist | Neutropenia, slow onset (3–5 days) |
Second | Clopidogrel | Irreversible antagonist | CYP2C19 polymorphism dependency, variable response |
Third | Prasugrel, Ticagrelor | Irreversible/Reversible | Increased bleeding (prasugrel), dyspnea (ticagrelor) |
Regrelor disodium (developmental code: INS-50589) emerged from rational drug design efforts to create a direct-acting nucleotide analogue that bypasses metabolic activation. Identified through structure-activity relationship (SAR) studies of dinucleoside polyphosphates, Regrelor was optimized for high-affinity binding to the P2Y12 receptor and reversible inhibition [1] [6]. Preclinical studies in canine models demonstrated its efficacy in preserving platelet function and reducing blood loss during cardiac surgery, supporting its potential in human cardiovascular settings [1]. A Phase II trial evaluated Regrelor for reducing postoperative bleeding in open-heart surgery patients; however, the study was terminated prematurely due to adverse effects unrelated to efficacy [1]. Despite this setback, Regrelor’s reversible mechanism and rapid onset (achieving peak platelet inhibition within hours) positioned it as a scientifically significant candidate for acute settings where rapid platelet function recovery is critical [1] [6].
Regrelor disodium (chemical name: Disodium N-(ethylcarbamoyl)-2',3'-O-((1S,2E)-3-phenyl-2-propenylidene)-5'-adenylate) is distinguished by three key structural features:
Table 2: Structural Attributes of Regrelor Disodium
Attribute | Description | Functional Implication |
---|---|---|
Molecular Formula | C₂₂H₂₃N₆O₈P·2Na | Enhanced solubility; avoids metabolic activation |
Molecular Weight | 576.41 g/mol | Optimized for membrane permeability |
Stereocenters | 5 defined stereocenters, 1 E/Z center | High target specificity |
Key Functional Groups | Disodium phosphate, phenylallylidene bridge, ethylcarbamoyl | Direct P2Y12 binding; reversible inhibition |
Regrelor’s structure overcomes two major limitations of traditional antimetabolites:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7